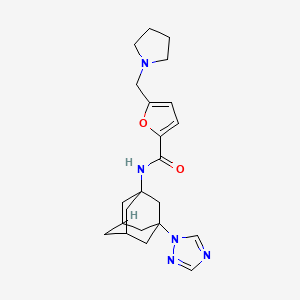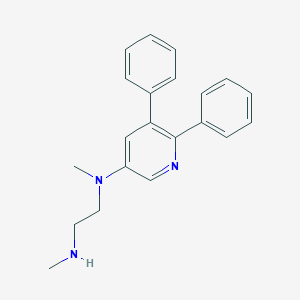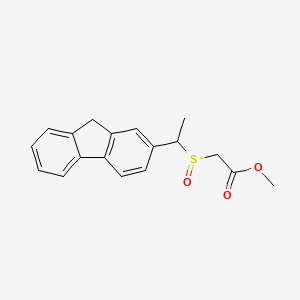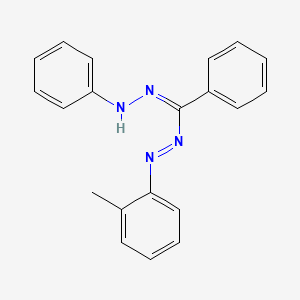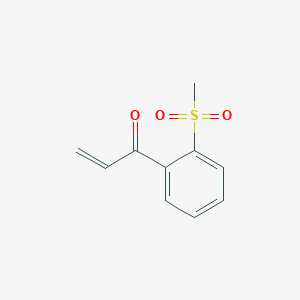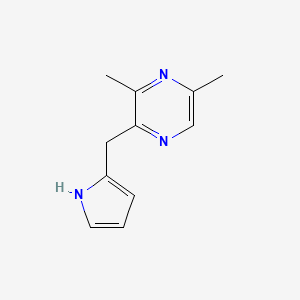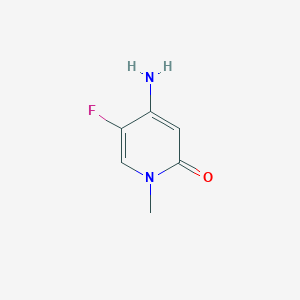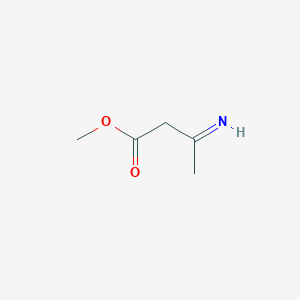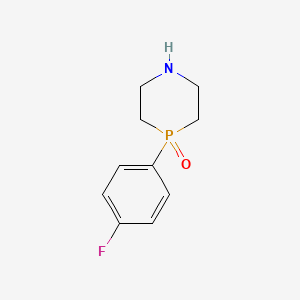![molecular formula C17H19N5O3 B13122887 (S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B13122887.png)
(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazole ring, a benzodiazepine core, and a propanamide group, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring and the benzodiazepine core separately. These intermediates are then coupled through a series of reactions, including amide bond formation and cyclization under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzodiazepine core can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzodiazepine core may produce dihydrobenzodiazepines.
Applications De Recherche Scientifique
(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of (S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzyme activity. The benzodiazepine core may interact with neurotransmitter receptors, modulating their function. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-N-(2-(1H-Imidazol-5-yl)ethyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide: shares similarities with other benzodiazepine derivatives and imidazole-containing compounds.
Uniqueness
- The unique combination of the imidazole ring and benzodiazepine core in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable molecule for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H19N5O3 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
3-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C17H19N5O3/c23-15(19-8-7-11-9-18-10-20-11)6-5-14-17(25)21-13-4-2-1-3-12(13)16(24)22-14/h1-4,9-10,14H,5-8H2,(H,18,20)(H,19,23)(H,21,25)(H,22,24)/t14-/m0/s1 |
Clé InChI |
HXBYAXXQCKMBKI-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N[C@H](C(=O)N2)CCC(=O)NCCC3=CN=CN3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(C(=O)N2)CCC(=O)NCCC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





